Cesium hydroxide monohydrate, with the molecular formula CsOH·H₂O and a CAS number of 35103-79-8, is a strong alkaline compound. It appears as a white crystalline solid and is highly soluble in water. This compound is notable for its corrosive properties, which can cause irritation to skin and eyes upon contact. Due to its strong basicity, cesium hydroxide monohydrate is often utilized in various chemical processes and industrial applications .
Researchers are exploring cesium compounds, including cesium hydroxide monohydrate, as potential additives to improve the performance and safety of lithium-ion batteries. These studies investigate how cesium hydroxide monohydrate can:
Cesium hydroxide monohydrate has been used as a neutron-absorbing material in nuclear reactors, primarily in control rods. These rods help regulate the reactor's power output by absorbing neutrons, slowing down the fission process. Source: The National Nuclear Security Administration website: )
Cesium hydroxide monohydrate finds use in the development of specialty glasses and ceramics. It acts as a fluxing agent, lowering the melting point of the materials and improving their final properties. This allows researchers to explore the creation of novel glasses and ceramics with specific characteristics, such as:
While cesium hydroxide monohydrate is primarily used in industrial applications, its biological activity is limited due to its corrosive nature. It is considered hazardous, and exposure can lead to severe irritation or burns on contact with skin or mucous membranes. There is insufficient data regarding its effects on biological systems, but caution is advised when handling this compound due to potential toxicity .
Cesium hydroxide monohydrate can be synthesized through several methods:
Cesium hydroxide monohydrate finds application across various industries:
Cesium hydroxide monohydrate shares similarities with other alkaline hydroxides but has unique properties due to the presence of cesium. Below is a comparison with similar compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Sodium Hydroxide | NaOH | Commonly used in laboratories; less corrosive than cesium hydroxide. |
Potassium Hydroxide | KOH | Strong base; used in soap making; similar solubility properties. |
Lithium Hydroxide | LiOH | Used in lithium-ion batteries; less soluble than cesium hydroxide. |
Rubidium Hydroxide | RbOH | Strong base; similar reactivity but less common than cesium hydroxide. |
Cesium hydroxide monohydrate stands out due to its high solubility and reactivity, making it particularly useful in specialized applications such as battery technology and polymer synthesis .
Alkaline hydrothermal synthesis leverages cesium-rich ores such as pollucite (CsAlSi₂O₆) or lepidolite through ion exchange and dissolution under high-temperature aqueous conditions. This method exploits the solubility of cesium aluminosilicates in alkaline media to extract cesium ions, which are subsequently precipitated as hydroxide.
$$ \text{CsAlSi}2\text{O}6 + 2\text{NaOH} \rightarrow \text{CsOH} + \text{Na}2\text{AlSi}2\text{O}6 + \text{H}2\text{O} $$
Table 1: Alkaline Hydrothermal Synthesis Parameters
Parameter | Range | Source |
---|---|---|
Temperature | 200–300°C | |
Pressure | 10–30 MPa | |
Reaction Time | 3–24 hours | |
Alkaline Flux Ratio | 1:1–1:3 (CsOH:NaOH) |
This method achieves yields exceeding 80% but requires precise control of pH and temperature to avoid silica gel formation, which can hinder filtration.
Sulfuric acid digestion is a widely adopted industrial method for extracting cesium from pollucite, producing intermediate cesium alum (CsAl(SO₄)₂·12H₂O), which is further processed into cesium hydroxide.
Table 2: Sulfuric Acid Digestion Efficiency
Step | Yield (%) | Purity (%) |
---|---|---|
Acid Leaching | 85–90 | 70–75 |
Recrystallization | 90–95 | 85–90 |
Barium Hydroxide Step | 95–98 | ≥99 |
This method’s scalability is offset by high energy consumption during acid digestion and barium sulfate waste management challenges.
Cesium carbonate (Cs₂CO₃) serves as a versatile precursor for cesium hydroxide monohydrate via metathesis reactions with alkaline hydroxides.
Table 3: Reaction Conditions for Precursor Route
Parameter | Optimal Value |
---|---|
Molar Ratio (Cs₂CO₃:Ca(OH)₂) | 1:1.05–1:1.10 |
Temperature | 80–90°C |
Reaction Time | 2–4 hours |
This route achieves >95% yield with minimal impurities, making it suitable for high-purity applications in electronics and catalysis.
Cesium hydroxide monohydrate exhibits remarkable structural polymorphism, crystallizing in both hexagonal and tetragonal modifications under different conditions [4] [6]. The compound, with the chemical formula cesium hydroxide hydrate (CsOH·H₂O), displays a molecular weight of 167.93 g/mol and exhibits distinct crystallographic behavior depending on synthesis conditions and temperature [1] [2].
The tetragonal polymorph represents a unique clathrate hydrate structure that constitutes a polymorph of three previously known hexagonal or pseudo-hexagonal modifications [4] [6]. This tetragonal form was obtained as a by-product during high-pressure experiments, though its classification as a high-pressure polymorph requires further verification [4]. Single crystal X-ray diffraction analysis revealed that the tetragonal modification crystallizes in space group I4₁/amd with unit cell parameters a = 4.38088(4) Å and c = 15.46525(17) Å [6]. The unit cell volume measures 296.81(1) ų with Z = 4, resulting in a calculated density of 3.79 Mg m⁻³ at ambient pressure and 293 K [6].
Table 1: Crystallographic Parameters of Cesium Hydroxide Monohydrate Polymorphs
Parameter | Tetragonal Form | Hexagonal Form (High Temperature) |
---|---|---|
Space Group | I4₁/amd | P6/mmm |
Temperature | 293 K | >340 K |
a (Å) | 4.38088(4) | 4.574 |
c (Å) | 15.46525(17) | 4.440 |
Volume (ų) | 296.81(1) | - |
Density (Mg m⁻³) | 3.79 | 3.51 |
Z | 4 | - |
The hexagonal modifications demonstrate temperature-dependent structural evolution [5] [6]. Below 233 K, the symmetry adopts a monoclinic arrangement, transitioning to trigonal symmetry between 233 K and 340 K [6]. Above 340 K, the structure becomes genuinely hexagonal with space group P6/mmm, featuring lattice parameters a = 4.574 Å and c = 4.440 Å [6]. The cesium atoms occupy the 1a position while oxygen atoms reside at the 2d position [6].
The structural architecture of the tetragonal form reveals cesium atoms situated within cavities formed by the oxygen framework, adopting the configuration of a bicapped pentagonal prism [6]. This coordination geometry derives from a hexagonal prism through a 90° rotation of half the hexagonal prism structure [6]. The oxygen framework creates an infinite three-dimensional hydrogen-bonded network that maintains local similarity to layers observed in hexagonal modifications [4] [6].
Detailed atomic coordinates for the tetragonal polymorph demonstrate the cesium atom and one hydrogen atom occupying sites with (macro)4m2 symmetry, while the oxygen atom possesses mm site symmetry and the second hydrogen atom exhibits 2/m symmetry [4]. The structure refinement utilized synchrotron radiation with wavelength λ = 0.48562 Å, achieving reliability factors of Rp = 0.125, Rwp = 0.133, and Rexp = 0.059 [6].
Table 2: Selected Interatomic Distances in Tetragonal Cesium Hydroxide Monohydrate
Bond | Distance (Å) | Bond | Distance (Å) |
---|---|---|---|
Cs—O | 3.341(3) | O—O | 2.505(11) |
Cs—O(ii) | 3.410(6) | O—O | 2.579(6) |
The comparative analysis between polymorphs reveals that the tetragonal modification exhibits higher density compared to the hexagonal form, measuring 3.79 Mg m⁻³ versus 3.51 Mg m⁻³ at equivalent temperature and pressure conditions [6]. This density difference reflects the more efficient packing arrangement in the tetragonal clathrate structure [6].
Nuclear magnetic resonance spectroscopy investigations have revealed significant dynamic disorder within the anionic frameworks of cesium hydroxide monohydrate, particularly at elevated temperatures [5] [8]. The structural characterization through nuclear magnetic resonance techniques provides insights into the mobility and orientation of hydroxide ions and water molecules within the crystalline lattice [8].
Temperature-dependent nuclear magnetic resonance studies demonstrate that at 355 K and 400 K, single crystal investigations reveal the presence of layered (H₃O₂)⁻ polyanions separated by layers of cesium ions within a hexagonal unit cell [5]. These polyanions exhibit dynamic behavior that distinguishes between hydroxide ions and water molecules at lower temperatures but becomes indistinguishable at higher temperatures [5].
Advanced nuclear magnetic resonance analysis utilizing incoherent neutron scattering at 402 K reveals that hydrogen atoms become dynamically disordered within a double-well potential between adjacent oxygen atoms [6]. This dynamic disorder indicates that at elevated temperatures, the distinction between hydroxide ions and water molecules becomes impossible, leading to structural rationalization in terms of two-dimensional (H₃O₂)⁻ ions in (001) layers separated by cesium ion layers [6].
Table 3: Nuclear Magnetic Resonance Parameters for Cesium Hydroxide Monohydrate
Temperature (K) | Phase | Structural Feature | Dynamic State |
---|---|---|---|
293 | Monoclinic | Distinct OH⁻/H₂O | Static |
355 | Trigonal | Layered (H₃O₂)⁻ | Intermediate |
400 | Hexagonal | Layered (H₃O₂)⁻ | Dynamic |
402 | Hexagonal | Double-well potential | Fully dynamic |
The nuclear magnetic resonance spectroscopic evidence supports the presence of superprotonic conductivity in both hexagonal and tetragonal cesium hydroxide hydrate phases [8]. The ionic conductivity exceeds 3 × 10⁻³ S cm⁻¹ at 30°C and reaches 10⁻² S cm⁻¹ at 120°C, demonstrating the compound's potential as a proton conductor [8]. The conductivity measurements correlate with the degree of dynamic disorder observed through nuclear magnetic resonance analysis [8].
Variable temperature nuclear magnetic resonance studies reveal that thermal treatment significantly influences the structure and water content, consequently affecting proton transport properties [8]. The hexagonal phase demonstrates greater tolerance for dehydration compared to the tetragonal phase, which can be attributed to the structural flexibility of the hexagonal framework under varying hydration conditions [8].
The nuclear magnetic resonance line shape analysis indicates that samples heated during measurement adopt the high-temperature hexagonal structure, as evidenced by the characteristic oxygen-oxygen distance change from 2.70 Å in the low-temperature structure to 2.62 Å in the high-temperature arrangement [8]. This structural modification directly correlates with changes in proton jump distances and affects the overall ionic transport mechanism [8].
The phase behavior of cesium hydroxide monohydrate demonstrates strong dependence on hydration levels and temperature conditions, with distinct stability limits governing the transitions between different crystalline modifications [5] [8] [14]. The compound exhibits complex thermal behavior characterized by multiple phase transitions linked to water content variations [5].
Thermal analysis reveals that cesium hydroxide monohydrate undergoes systematic dehydration processes that influence structural stability [8] [14]. The melting point of the monohydrate form occurs at 272°C, representing a critical temperature for thermal stability [1] [7]. Below this temperature, the compound maintains structural integrity while exhibiting temperature-dependent polymorphic transitions [5].
Table 4: Phase Transition Temperatures for Cesium Hydroxide Monohydrate
Transition | Temperature (K) | Phase Change | Structural Modification |
---|---|---|---|
α → β | 233 | Monoclinic → Trigonal | Symmetry change |
β → γ | 340 | Trigonal → Hexagonal | Complete ordering |
Dehydration onset | ~343 | Water loss begins | Framework destabilization |
Melting | 545 | Complete decomposition | Structure collapse |
The hydration-dependent stability analysis demonstrates that water content critically affects the maintenance of crystalline structure [8]. Thermal treatment at different temperatures produces varying degrees of dehydration, with temperatures of 100°C, 150°C, and 200°C yielding samples with progressively reduced water content [8]. The hexagonal phase shows enhanced tolerance for partial dehydration compared to the tetragonal modification [8].
Thermogravimetric analysis indicates that cesium hydroxide monohydrate exhibits complex dehydration kinetics influenced by crystal structure and heating rate [8]. The compound demonstrates unusual thermal behavior where water molecules participate in both coordination to cesium ions and hydrogen bonding within the anionic framework [8]. This dual role of water molecules creates stability limits that govern the temperature ranges for different polymorphic forms [8].
The stability limits for cesium hydroxide monohydrate extend beyond simple temperature considerations to include atmospheric pressure and humidity effects [17] [18]. Under normal atmospheric conditions, the compound remains stable at temperatures below 272°C, but exposure to varying humidity levels can influence the hydration state and corresponding structural stability [17].
Table 5: Stability Limits of Cesium Hydroxide Monohydrate
Condition | Temperature Range (°C) | Stability Status | Water Content |
---|---|---|---|
Ambient | 25-70 | Fully stable | Complete hydration |
Moderate heating | 70-150 | Partial dehydration | Reduced hydration |
High temperature | 150-250 | Significant dehydration | Minimal hydration |
Above melting point | >272 | Decomposition | Complete water loss |
The phase transition mechanisms involve cooperative movements of cesium ions, hydroxide groups, and water molecules [5] [8]. The transitions demonstrate reversible character under controlled conditions, but irreversible changes occur when temperature exceeds critical dehydration thresholds [8]. The stability limits represent fundamental constraints for practical applications requiring maintained structural integrity [8].
Corrosive;Irritant